3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one
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Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one is a complex organic compound that features a benzothiazole moiety linked to a benzopyran structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzothiazole and benzopyran rings endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Knoevenagel condensation, where the benzothiazole derivative is reacted with a benzopyran aldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or benzopyran rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, anti-cancer drug, and antimicrobial agent
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Amino-1,3-benzothiazole
- 2-Phenylbenzothiazole
- 6-Ethoxy-1,3-benzothiazol-2-yl derivatives .
Uniqueness
What sets 3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one apart is its unique combination of benzothiazole and benzopyran rings, which confer distinct electronic and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
194226-19-2 |
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Molecular Formula |
C18H10ClNO2S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)ethenyl]-6-chlorochromen-4-one |
InChI |
InChI=1S/C18H10ClNO2S/c19-12-6-7-15-13(9-12)18(21)11(10-22-15)5-8-17-20-14-3-1-2-4-16(14)23-17/h1-10H |
InChI Key |
SPEHWIRQSYHXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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